4-(3,5,5-Triphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
4-(3,5,5-Triphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with three phenyl groups. The compound exhibits interesting chemical and physical properties, making it a subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5,5-Triphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. One efficient method includes using vitamin B1 as a catalyst, which offers a metal-free and acid/base-free reaction environment . The reaction is characterized by its simplicity and high yields, ranging from 78% to 92% .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
4-(3,5,5-Triphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: 4-(3,5,5-Triphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-(3,5,5-Triphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(3,5,5-Triphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.
Industry: Utilized in the development of fluorescent probes and materials with unique optical properties.
Mechanism of Action
The mechanism of action of 4-(3,5,5-Triphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole: Similar structure but lacks the benzaldehyde group.
4-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde: Similar structure but with fewer phenyl groups.
Uniqueness
4-(3,5,5-Triphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the benzaldehyde group allows for further functionalization and derivatization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
88405-42-9 |
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Molecular Formula |
C28H22N2O |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
4-(3,5,5-triphenyl-4H-pyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C28H22N2O/c31-21-22-16-18-26(19-17-22)30-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)20-27(29-30)23-10-4-1-5-11-23/h1-19,21H,20H2 |
InChI Key |
OQYPVEMHOQIBOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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